molecular formula C25H30N6O5 B2490977 ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 887215-44-3

ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No.: B2490977
CAS No.: 887215-44-3
M. Wt: 494.552
InChI Key: LNMBCERRNDSFIV-UHFFFAOYSA-N
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Description

Ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound known for its multi-functional chemical properties and potential applications in various scientific fields. This compound’s intricate structure combines elements of imidazopyridine and benzoate derivatives, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves multi-step organic reactions. The process begins with the synthesis of the imidazopyridine core, followed by the introduction of the benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and temperature control to ensure high yield and purity.

  • Imidazopyridine Formation: Starting with 2,6-diaminopyridine, the molecule undergoes cyclization using an appropriate aldehyde and acid catalyst to form the imidazopyridine ring.

  • Benzoate Attachment: Through esterification, the benzoate group is introduced using ethyl benzoate and a strong acid catalyst under reflux conditions.

Industrial Production Methods

In an industrial setting, the production scales up the laboratory procedures with optimizations for cost-efficiency and environmental safety. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance scalability and reduce the ecological footprint.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide, altering the morpholinoethyl side chain.

  • Reduction: Reduction, typically via hydrogenation or using reducing agents like sodium borohydride, can affect the carbonyl groups within the molecule.

  • Substitution: The benzoate group and the imidazopyridine core can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, sulfuric acid

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Halides (for nucleophilic substitution), acids, and bases (for electrophilic substitution)

Major Products

  • Oxidation: Introduction of hydroxyl or carbonyl groups

  • Reduction: Formation of alcohols or amines

  • Substitution: Derivatives with different functional groups replacing original atoms

Scientific Research Applications

Chemistry

In synthetic chemistry, ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and synthesis of novel compounds.

Biology

The compound's structural similarity to nucleoside analogs makes it a candidate for studying biological interactions at the molecular level, potentially offering insights into enzyme mechanisms and protein-ligand binding.

Medicine

Preliminary research indicates potential pharmaceutical applications, including antiviral and anticancer activities, due to its ability to interact with specific molecular targets in cells.

Industry

In materials science, the compound is investigated for its role in creating high-performance polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with various biological targets, including nucleic acids and enzymes. The molecular structure allows it to fit into active sites of enzymes, inhibiting their activity, which could explain its potential as a pharmaceutical agent. The compound's morpholinoethyl group may enhance cell membrane permeability, facilitating its entry into cells and subsequent biological effects.

Comparison with Similar Compounds

Similar compounds to ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate include other imidazopyridine derivatives and benzoate esters. Compared to compounds like ethyl 4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]pyrimidin-8(2H)-yl)benzoate, our compound features a morpholinoethyl side chain, which may offer unique interactions and increased bioavailability in biological systems.

There you have it—a deep dive into this compound. Let me know if there's a specific area you'd like to explore further.

Properties

IUPAC Name

ethyl 4-[4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O5/c1-5-36-23(33)18-6-8-19(9-7-18)30-16(2)17(3)31-20-21(26-24(30)31)27(4)25(34)29(22(20)32)11-10-28-12-14-35-15-13-28/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMBCERRNDSFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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